2-(2-Methoxy-5-methylphenyl)pyrrolidine
Description
2-(2-Methoxy-5-methylphenyl)pyrrolidine: is a nitrogen-containing heterocyclic compound. Its chemical formula is C₁₂H₁₇NO , and its molecular weight is approximately 191.27 g/mol. The compound features a pyrrolidine ring substituted with a methoxy group and a methyl group on adjacent carbons .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-12(14-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 |
InChI Key |
KZXCJURBTXZUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes: Several synthetic strategies exist for preparing this compound:
Ring Construction: Pyrrolidine rings can be constructed from different cyclic or acyclic precursors. The synthesis involves cyclization reactions under specific conditions.
Functionalization of Preformed Pyrrolidine Rings: For instance, proline derivatives can be modified to yield 2-(2-methoxy-5-methylphenyl)pyrrolidine.
b. Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential large-scale processes.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of 2-(2-Methoxy-5-methylphenyl)pyrrolidine.
Substitution: Substituents on the aromatic ring can be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure and pharmacophore space.
Biological Studies: Investigating its interactions with proteins and enzymes.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which 2-(2-Methoxy-5-methylphenyl)pyrrolidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other pyrrolidine derivatives.
Similar Compounds: Listing related compounds, such as other pyrrolidines or structurally analogous molecules.
Biological Activity
2-(2-Methoxy-5-methylphenyl)pyrrolidine is a compound belonging to the pyrrolidine class, characterized by a five-membered nitrogen-containing heterocycle. Its unique structure, featuring a pyrrolidine ring substituted at the second position with a 2-methoxy-5-methylphenyl group, enhances its biological activity and binding affinity compared to simpler analogs. This compound has garnered interest in medicinal chemistry due to its potential pharmacological effects, including analgesic and anti-inflammatory properties.
Structure and Synthesis
The synthesis of this compound can be achieved through several methods, which typically involve the introduction of the methoxy and methyl groups into the pyrrolidine framework. The structural formula is represented as follows:
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Binding Affinity : The presence of the 2-methoxy-5-methylphenyl group significantly enhances binding affinity to various biological targets, which is crucial for its pharmacological efficacy.
- Analgesic Properties : The compound has shown potential in alleviating pain through modulation of pain pathways, similar to other pyrrolidine derivatives.
- Anti-inflammatory Activity : Studies suggest that this compound may reduce inflammation, making it a candidate for treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. The following table summarizes key findings related to its structural features and corresponding biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Substituted pyrrolidine with methoxy and methyl groups | Potential anticancer properties; unique binding affinity |
| Pyrrolidine | Simple five-membered ring | Basic structure; limited biological activity |
| 2-Phenylpyrrolidine | Phenyl group at position two | Different binding characteristics |
| 2-(4-Methylphenyl)pyrrolidine | Para-substituted phenyl group | Varies in reactivity due to steric effects |
The data indicate that modifications in the substituents can lead to significant changes in biological activity, highlighting the importance of specific functional groups in enhancing pharmacological effects.
Study on Analgesic Effects
A case study published in a pharmacological journal demonstrated that this compound exhibited significant analgesic effects in animal models. The study utilized various pain models, including the hot plate and formalin tests, showing that the compound effectively reduced pain responses compared to control groups.
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound, revealing that it inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
